molecular formula C15H16O6 B161505 Altenuene CAS No. 29752-43-0

Altenuene

Cat. No. B161505
CAS RN: 29752-43-0
M. Wt: 292.28 g/mol
InChI Key: MMHTXEATDNFMMY-WBIUFABUSA-N
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Description

Altenuene is one of the mycotoxins produced in Alternaria species. It has been found in food stuffs such as peanuts, pistachio, wheat, maize, cornflakes, raisins and figs as well as fruit beverages and olive oil .


Synthesis Analysis

The synthesis of Altenuene has been achieved through an optimized literature procedure. This process culminated in an efficient total synthesis of (−)-altenuene as well as a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis .


Molecular Structure Analysis

Altenuene has a molecular formula of C15H16O6 . The structure of Altenuene was determined by analysis of NMR and MS data. The relative stereochemistry was determined on the basis of 1H NMR J-values and NOE data .


Chemical Reactions Analysis

Altenuene has been found to undergo various chemical reactions. For instance, an optimized literature procedure culminated in an efficient total synthesis of (−)-altenuene as well as a stable isotope-labeled derivative suitable for implementation in a LC-MS/MS method for mycotoxin analysis .

Scientific Research Applications

Electrochemical Behavior and Acidic Properties

Altenuene (ALT), a mycotoxin produced by the Alternaria alternata genus, demonstrates intriguing electrochemical properties. A study explored its electrooxidation on a glassy carbon disk electrode, revealing a complex reaction mechanism. The research determined significant parameters such as the diffusion coefficient, apparent formal potential, and electron number for the overall electrode process. Additionally, the study established the acid dissociation constant for ALT through UV–vis spectrophotometric measurements, indicating potential applications in electroanalytical chemistry (Molina, Zón, & Fernández, 2002).

Oxidative Metabolism

The oxidative metabolism of ALT in mammals was explored, highlighting its transformation in the presence of microsomes from rat liver. The study discovered significant metabolic hydroxylation, revealing major and minor metabolites, and providing insights into the metabolic behavior of ALT in biological systems (Pfeiffer et al., 2009).

Cytotoxicity and Cellular Effects

ALT exhibits cytotoxic effects on NIH/3T3 cells, influencing cell proliferation and causing cell cycle arrest in the G2/M phase. This finding suggests a potential role of ALT in the study of cellular mechanisms and the development of therapeutic agents (Ziming, 2008).

Antibiotic Activity

Altenuene and its derivatives have been identified to possess antibiotic activities against Gram-positive bacteria. This discovery from cultures of a freshwater aquatic fungal species indicates a potential for ALT and its derivatives in antibiotic development (Jiao et al., 2006).

Synthesis and Characterization

The total synthesis of altenuene and its structural analogs has been achieved, providing a foundation for further chemical and biological studies. These syntheses offer pathways for investigating the chemical properties of altenuene and exploring its potential applications in various scientific fields (Altemoeller, Podlech, & Fenske, 2006).

Future Directions

Future research on Altenuene could focus on its potential health effects, its mechanism of action, and its occurrence in various food products. There is also a need for the development of new analytical methods for its detection and quantification, which has become of great importance for human and animal health risk assessment .

properties

IUPAC Name

(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-WBIUFABUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891799
Record name Altenuene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altenuene

CAS RN

29752-43-0
Record name Altenuene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029752430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altenuene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altenuene from Alternaria sp.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,820
Citations
M Altemöller, J Podlech, D Fenske - 2006 - Wiley Online Library
… Altenuene was reported to show cytotoxicity,13 and a more detailed investigation showed it … total syntheses of altenuene and isoaltenuene, which we wish to present in this paper. …
GF Griffin, FS Chu - Applied and Environmental Microbiology, 1983 - Am Soc Microbiol
The effects in the chicken embryo assay of four Alternaria metabolites (alternariol [AOH], alternariol methyl ether [AME], altenuene [ALT], and tenuazonic acid [TA]) were investigated. …
Number of citations: 156 journals.asm.org
D Siegel, M Feist, M Proske, M Koch… - Journal of agricultural …, 2010 - ACS Publications
The stability of the Alternaria mycotoxins alternariol, alternariol monomethyl ether, and altenuene upon bread baking was investigated by model experiments using a spiked wholemeal …
Number of citations: 68 pubs.acs.org
P Jiao, JB Gloer, J Campbell… - Journal of natural …, 2006 - ACS Publications
… has not been assigned for altenuene or any of its previously reported stereoisomeric analogues. Interestingly, the original reports indicated that altenuene and 5‘-epialtenuene were …
Number of citations: 73 pubs.acs.org
J Bhagat, A Kaur, R Kaur, AK Yadav… - Journal of applied …, 2016 - academic.oup.com
… was purified and identified to be ‘altenuene’. The production of altenuene from Alternaria sp. is … (3) demonstrated the production of altenuene by endophytic Alternaria sp. isolated from …
Number of citations: 42 academic.oup.com
MÁ Pavón, A Luna, S de la Cruz, I González, R Martín… - Food Control, 2012 - Elsevier
Alternaria spp. contamination and subsequent production of mycotoxins is a common problem in vegetable crops. Identification of Alternaria species by traditional methods requires …
Number of citations: 52 www.sciencedirect.com
RW Pero, RG Owens, SW Dale, D Harvan - Biochimica et Biophysica Acta …, 1971 - Elsevier
… to which we have given the trival name, altenuene. Altenuene is structurally related to two previously characterized A. tenius metabolites, alternariol and alternariol monomethyl ether. …
Number of citations: 62 www.sciencedirect.com
D Luo, L Hu, T Gao, X Zhang… - The Journal of Organic …, 2022 - ACS Publications
… of polycyclic compounds possessing an altenuene backbone were obtained in moderate to … This work offers a concise method for the synthesis of diverse natural altenuene analogues. …
Number of citations: 4 pubs.acs.org
A Fabrega, M Agut, MA Calvo - Journal of food science, 2002 - Wiley Online Library
A simple method has been developed in this work for the detection of alternariol (AOH), alternariol monomethyl ether (AME), altenuene (ALT), altertoxin I (ATX‐I), tenuazonic acid (TA), …
Number of citations: 27 ift.onlinelibrary.wiley.com
E Pfeiffer, C Herrmann, M Altemöller… - Molecular nutrition & …, 2009 - Wiley Online Library
The mycotoxins altenuene (ALT) and isoaltenuene (iALT) frequently occur in food and feed items infested by fungi of the genus Alternaria, but nothing is known about their oxidative …
Number of citations: 18 onlinelibrary.wiley.com

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